2-Chloro-5-(3-(trifluoromethoxy)phenyl)nicotinic acid
Description
2-Chloro-5-(3-(trifluoromethoxy)phenyl)nicotinic acid is a nicotinic acid derivative featuring a pyridine ring substituted with a chlorine atom at position 2, a carboxylic acid group at position 3, and a 3-(trifluoromethoxy)phenyl moiety at position 3. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties imparted by the trifluoromethoxy group and aromatic system .
Properties
IUPAC Name |
2-chloro-5-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO3/c14-11-10(12(19)20)5-8(6-18-11)7-2-1-3-9(4-7)21-13(15,16)17/h1-6H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJURJRESLMVBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(N=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688241 | |
| Record name | 2-Chloro-5-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258616-79-3 | |
| Record name | 2-Chloro-5-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of Pyridine Precursors
The 2-chloro substituent is introduced via nucleophilic aromatic substitution (NAS) using phosphorus pentachloride (PCl₅). For example, 2-hydroxyl-6-trifluoromethyl nicotinic acid reacts with PCl₅ at 110–160°C to yield 2-chloro-6-trifluoromethyl nicotinic acid. Key parameters include:
Vapor-Phase Chlorofluorination
Continuous Flow Reactor Synthesis
The trifluoromethoxy group is introduced via vapor-phase reactions in a fluidized-bed reactor (Fig. 1):
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Chlorination : 3-picoline reacts with Cl₂ at 300–400°C to form 2,5-dichloro-3-(trifluoromethyl)pyridine.
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Fluorination : Subsequent treatment with HF yields 2-chloro-5-(trifluoromethoxy)pyridine.
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Oxidation : The methyl group is oxidized to carboxylic acid using KMnO₄ or CrO₃.
Conditions :
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Temperature gradient : 300°C (chlorination) → 250°C (fluorination).
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Catalyst : Cr₂O₃/Al₂O₃ for chlorination; ZnF₂ for fluorination.
Hydrolysis of Trichloromethyl Intermediates
Trichloromethyl Group Hydrolysis
A trichloromethyl group at the 3-position is hydrolyzed to carboxylic acid under acidic conditions:
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Starting material : 2-chloro-3-trichloromethyl-5-(trifluoromethoxy)pyridine.
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Reaction : Reflux with concentrated H₂SO₄ (120°C, 24 hours).
Key advantage : Avoids oxidation steps, preserving the trifluoromethoxy group from degradation.
Carboxylic Acid Formation via Oxidation
Side-Chain Oxidation
A methyl group at the 4-position is oxidized to carboxylic acid:
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Substrate : 2-chloro-5-(trifluoromethoxy)phenyl-4-methylpyridine.
Comparative Analysis of Methods
Optimization Challenges and Solutions
Regioselectivity in Chlorination
Phosphorus pentachloride may over-chlorinate the pyridine ring. Mitigation strategies include:
Chemical Reactions Analysis
2-Chloro-5-(3-(trifluoromethoxy)phenyl)nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions, often using palladium catalysts.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
a. Drug Discovery and Development
This compound serves as a lead structure in the synthesis of new therapeutic agents targeting various diseases, especially neurodegenerative disorders like Alzheimer's disease. Its ability to selectively inhibit γ-secretase, an enzyme involved in the pathogenesis of Alzheimer's, positions it as a promising candidate for further development.
b. Cognitive Enhancement
Research indicates that derivatives of this compound may act as positive allosteric modulators of α7 nicotinic acetylcholine receptors (nAChRs). This modulation could have therapeutic implications for enhancing cognitive functions and sensory gating, making it relevant for conditions such as schizophrenia and cognitive decline .
c. Anti-inflammatory Properties
The trifluoromethoxy group suggests potential anti-inflammatory effects. Although more studies are needed to confirm these properties, the compound's structure indicates it may interact with inflammatory pathways.
d. Metabolic Regulation
Similar compounds have shown effects on glycerolipid metabolism and steroid biosynthesis, indicating potential applications in treating metabolic disorders.
Agrochemical Applications
a. Herbicides and Pesticides
2-Chloro-5-(3-(trifluoromethoxy)phenyl)nicotinic acid is also explored for its role in agrochemicals, particularly in the development of herbicides and pesticides. Its interaction with specific biological targets makes it effective against certain plant pests, contributing to agricultural productivity.
Materials Science
a. Advanced Materials Synthesis
The compound is utilized in materials science for synthesizing advanced materials such as polymers and coatings. Its unique chemical properties allow for modifications that enhance material performance in various applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-(trifluoromethoxy)phenyl)nicotinic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
Key structural analogues and their similarity scores (based on and ):
*Hypothetical molecular formula based on structural analysis.
Physical and Chemical Properties
- Molecular Weight (MW): The trifluoromethoxy-phenyl substituent increases the MW compared to simpler analogues. For example, 2-Chloro-5-(trifluoromethyl)nicotinic acid has a MW of 225.55 g/mol , while the target compound is estimated to exceed 300 g/mol.
- Electronic Effects: The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, more so than -CF₃ or -CH₃, influencing the pyridine ring's reactivity and interaction with biological targets .
Biological Activity
2-Chloro-5-(3-(trifluoromethoxy)phenyl)nicotinic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C13H8ClF3NO3
- Molecular Weight : 301.65 g/mol
The presence of a trifluoromethoxy group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate biological membranes.
The biological activity of 2-Chloro-5-(3-(trifluoromethoxy)phenyl)nicotinic acid is primarily attributed to its interaction with specific molecular targets, particularly in the context of neurodegenerative diseases and cancer. Key mechanisms include:
- Inhibition of Enzymes : The compound has shown inhibitory effects on γ-secretase, an enzyme involved in the pathogenesis of Alzheimer's disease. This inhibition is critical for reducing amyloid-beta peptide formation, a hallmark of Alzheimer's pathology.
- Receptor Modulation : It interacts with nicotinic acetylcholine receptors (nAChRs), which play a significant role in neurotransmission and are implicated in various neurological disorders. The binding affinity and selectivity towards these receptors are essential for minimizing side effects while enhancing therapeutic efficacy .
Anticancer Properties
Recent studies have demonstrated that 2-Chloro-5-(3-(trifluoromethoxy)phenyl)nicotinic acid exhibits promising anticancer activity. In vitro assays have shown that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values for these cell lines are summarized in Table 1.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.2 |
| A549 (Lung Cancer) | 20.5 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are presented in Table 2.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of the compound in an animal model of Alzheimer's disease. It was found to significantly reduce cognitive decline and amyloid plaque accumulation when administered over a four-week period.
- Anti-inflammatory Activity : In another study, the compound demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 2-Chloro-5-(3-(trifluoromethoxy)phenyl)nicotinic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves halogenation of nicotinic acid derivatives followed by coupling with trifluoromethoxy-substituted aryl groups. Key factors include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to introduce the aryl group .
- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .
- Temperature control : Stepwise heating (80–120°C) minimizes side reactions during cyclization .
- Yield improvement : Use of scavengers (e.g., molecular sieves) to absorb byproducts like HCl .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and trifluoromethoxy (-OCF₃) signals (δ 4.3–4.7 ppm) .
- FT-IR : Confirm carboxylic acid (-COOH) stretching (2500–3300 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 325.05) and fragmentation patterns .
- X-ray crystallography (if crystalline): Resolve spatial arrangement of chloro and trifluoromethoxy substituents .
Q. How can solubility challenges be addressed during in vitro assays?
- Methodological Answer :
- Solvent systems : Use DMSO for initial stock solutions (≤10% v/v to avoid cytotoxicity) .
- pH adjustment : Neutralize the carboxylic acid group with NaOH to form water-soluble sodium salts .
- Co-solvents : Combine with cyclodextrins or PEG-400 to enhance aqueous solubility .
Advanced Research Questions
Q. How can this compound serve as a ligand in metal-organic frameworks (MOFs), and what properties make it suitable?
- Methodological Answer :
- Coordination sites : The pyridine nitrogen and carboxylic acid groups enable binding to metal nodes (e.g., Zn²⁺, Cu²⁺) .
- Functionalization : Introduce pendant groups (e.g., -CF₃O) to tune MOF porosity for gas storage or catalysis .
- Characterization : Use PXRD and BET analysis to confirm framework topology and surface area .
Q. What strategies resolve contradictions in reported biological activity data (e.g., kinase inhibition)?
- Methodological Answer :
- Purity validation : Employ HPLC (≥95% purity) to rule out impurities affecting bioactivity .
- Structural analogs : Compare with derivatives (e.g., 5-(trifluoromethyl)nicotinic acid) to identify pharmacophore requirements .
- Assay standardization : Use ATP-binding site competition assays under consistent pH and ionic strength .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR), focusing on halogen bonding with chloro substituents .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .
- QSAR models : Correlate substituent electronegativity (Cl, -OCF₃) with inhibitory potency .
Q. What are the implications of stereoelectronic effects from the trifluoromethoxy group on reactivity?
- Methodological Answer :
- Electron-withdrawing effects : -OCF₃ reduces electron density on the pyridine ring, directing electrophilic substitution to the 3-position .
- Hydrogen bonding : The trifluoromethoxy group’s low basicity minimizes unwanted interactions in polar media .
- Metabolic stability : Fluorine substitution resists oxidative degradation in hepatic microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
